1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenyl group attached to an ethyl chain, which is further connected to a urea moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with 1-(4-methylphenyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced urea derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl rings are replaced with other substituents.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that urea derivatives can interact with biological targets, making them promising candidates for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to form stable complexes with metal ions is of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea can be compared with other urea derivatives such as:
1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea: This compound has a similar structure but with a methoxy group on the 4-position of the phenyl ring. It exhibits different chemical and biological properties due to the positional isomerism.
1-(2-Methoxyphenyl)-3-[1-(4-chlorophenyl)ethyl]urea:
1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)propyl]urea: The longer alkyl chain in this compound affects its solubility, stability, and interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its structure and properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-10-14(11-9-12)13(2)18-17(20)19-15-6-4-5-7-16(15)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXDESRIAXKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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